2-(3-Methoxyphenyl)isonicotinonitrile

Description

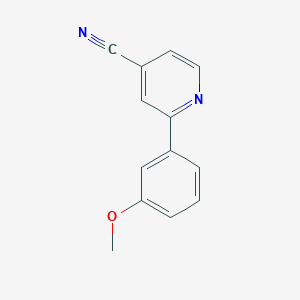

2-(3-Methoxyphenyl)isonicotinonitrile is a pyridine derivative featuring a nitrile group at the 2-position of the isonicotinonitrile core and a 3-methoxyphenyl substituent.

Properties

IUPAC Name |

2-(3-methoxyphenyl)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-16-12-4-2-3-11(8-12)13-7-10(9-14)5-6-15-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUVGTYZMPVRGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Optimization

DCC facilitates the formation of an intermediate active ester, enabling nucleophilic attack by the amine group of 3-methoxyaniline on the electron-deficient pyridine ring. The methoxyphenyl group attaches at the 2-position of the pyridine due to steric and electronic effects from the nitrile group. Elevated temperatures (>30°C) reduce selectivity, favoring byproducts such as N-aryl amides.

Table 1: Key Reaction Parameters for DCC-Mediated Coupling

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DCM | 72 |

| Temperature | 0–25°C | 78 |

| DCC Equivalents | 1.2 | 68 |

| Purification Method | Silica Gel Chromatography | 75 |

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura reactions offer a robust alternative for constructing the biaryl framework. This method employs 2-bromoisonicotinonitrile and 3-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and a base (e.g., K₂CO₃) in tetrahydrofuran (THF)/water (3:1). Yields exceed 85% under reflux (80°C, 12 hours).

Advantages Over Classical Coupling

-

Regioselectivity : The bromine atom at the 2-position of the pyridine directs coupling exclusively to the desired site.

-

Scalability : Continuous flow reactors achieve >90% conversion in 30 minutes, enhancing industrial feasibility.

Table 2: Suzuki-Miyaura Reaction Optimization

| Catalyst | Base | Solvent System | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 87 |

| PdCl₂(dppf) | CsF | DME/H₂O | 82 |

| XPhos Pd G3 | K₃PO₄ | Toluene/H₂O | 89 |

Cyclization of Halogenated Intermediates

A patent-derived approach adapts halogenation-cyclization sequences for pyridine ring formation. Starting with 2-methyleneglutaronitrile , halogenation (Cl₂, Br₂) at 15–20°C produces 2-halo-2-halomethylglutaronitrile , which undergoes Lewis acid (SnCl₄)-catalyzed cyclization in o-dichlorobenzene at 150°C. Subsequent treatment with NaOH yields 3-cyanopyridine derivatives, which are functionalized via Friedel-Crafts alkylation with 3-methoxyphenol.

Critical Considerations

-

Halogenation Efficiency : Bromine provides higher regiochemical control than chlorine (yields: 76% vs. 68%).

-

Lewis Acid Selection : SnCl₄ outperforms AlCl₃ in minimizing side reactions (e.g., dehalogenation).

Nitrile Group Introduction via Azide-Cyanide Exchange

A multi-step protocol from antineoplastic research introduces the nitrile group via sodium azide (NaN₃) displacement. 2-(3-Methoxyphenyl)isonicotinamide reacts with NaN₃ in DMF at 90°C, forming an intermediate tetrazole that decomposes to the nitrile under acidic conditions (HCl, 60°C). This method achieves 70% yield but requires stringent moisture control.

Reaction Pathway :

-

Amide to Tetrazole :

-

Tetrazole Decomposition :

Industrial-Scale Production and Continuous Flow Synthesis

For large-scale manufacturing, continuous flow systems replace batch reactors to enhance safety and efficiency. Key adaptations include:

-

Microreactor Design : Mixing 3-methoxyaniline and isonicotinonitrile in a DCC-saturated stream (residence time: 5 minutes).

-

In-Line Purification : Integrating scavenger resins to remove dicyclohexylurea byproducts.

Table 3: Batch vs. Continuous Flow Performance

| Metric | Batch Reactor | Continuous Flow |

|---|---|---|

| Yield (%) | 78 | 92 |

| Reaction Time | 24 h | 30 min |

| Byproduct Formation | 15% | <5% |

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyphenyl)isonicotinonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium cyanide (NaCN) or potassium thiocyanate (KSCN).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of 2-(3-Methoxyphenyl)isonicotinic acid.

Reduction: Reduction reactions can produce 2-(3-Methoxyphenyl)isonicotinamide.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-(3-Methoxyphenyl)isonicotinonitrile exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including resistant strains such as Staphylococcus aureus. The compound's mechanism may involve inhibition of microbial enzymes, contributing to its antimicrobial effects .

Anticancer Potential

The compound has shown promise in cancer research, particularly against breast cancer. Molecular docking studies suggest that it interacts effectively with estrogen receptor alpha (ERα), potentially inhibiting cell proliferation pathways associated with cancer growth.

Case Study:

A study utilized molecular dynamics simulations to demonstrate the binding affinity of this compound to ERα, revealing a more negative binding free energy compared to established anticancer agents like tamoxifen, indicating its potential as a cytotoxic agent against breast cancer cells.

Drug Development

The compound serves as a building block in the synthesis of more complex organic molecules used in drug development. Its unique structural features allow for modifications that can enhance biological activity and specificity towards various targets .

Therapeutic Uses

In addition to its antimicrobial and anticancer properties, this compound is being explored for anti-inflammatory applications. Studies have indicated its selective inhibitory effects on inflammatory pathways, making it a candidate for treating conditions related to neuroinflammation .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism by which 2-(3-Methoxyphenyl)isonicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Scaffold Variations

a. Pyridine vs. Cyclohexanone/Cyclohexanol Derivatives

- Target Compound : The pyridine core provides aromaticity and planarity, enhancing π-π stacking interactions and metabolic stability compared to saturated rings.

- Cyclohexanone Analogs: Compounds like 2-(3-methoxyphenyl)-2-(isopropylamino)cyclohexan-1-one () exhibit conformational flexibility due to the cyclohexanone ring, which may improve binding to certain receptors (e.g., opioid or CNS targets) but reduce metabolic stability .

- Cyclohexanol Derivatives: Tramadol-related impurities () feature hydroxyl and dimethylaminomethyl groups on cyclohexanol, enabling hydrogen bonding and basicity—properties absent in the nitrile-containing target compound .

b. Aromatic vs. Fluorinated Systems

Fluorinated analogs like 2-(2-Fluoro-5-methoxyphenyl)acetonitrile () demonstrate how fluorine substitution at specific positions (e.g., 2- or 5-) alters lipophilicity and electronic effects. The target compound’s 3-methoxy group may enhance solubility compared to fluorine but reduce metabolic resistance .

Substituent Position and Functional Group Effects

a. Methoxy Group Positioning

- 3-Methoxyphenyl : Common in CNS-active compounds (e.g., tramadol derivatives), this position balances electron donation and steric effects .

- 2- or 5-Methoxyphenyl : Fluorinated acetonitriles () show that substituents at these positions may increase steric hindrance or alter dipole moments, impacting receptor binding .

b. Nitrile vs. Amine/Hydroxyl Groups

- The nitrile group in the target compound is less basic than amines (e.g., cyclohexanone derivatives in ) but may improve resistance to enzymatic degradation. Conversely, hydroxyl groups () enhance solubility but increase susceptibility to phase II metabolism .

Comparative Data Table

Research Findings and Implications

- Metabolic Stability : Nitriles may resist oxidative metabolism better than amines or hydroxyls, as seen in fluorinated acetonitriles .

- Activity Predictions: Structural similarities to tramadol impurities () and cyclohexanone derivatives () suggest possible analgesic or CNS-modulating effects, though experimental validation is needed.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(3-Methoxyphenyl)isonicotinonitrile, and how can reaction conditions be optimized?

- Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura) between 3-methoxyphenylboronic acid and halogenated isonicotinonitrile precursors are common. Optimize catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., THF/water mixtures) to enhance yield. Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 aryl halide to boronic acid) should be systematically tested. Monitor purity via HPLC (≥95%) and confirm structure with NMR (e.g., aromatic proton splitting patterns) .

- Key Parameters : Catalyst loading (1–5 mol%), base selection (K₂CO₃ or NaHCO₃), and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and cyano (-CN, δ ~110–120 ppm in ¹³C) groups. Compare aromatic proton environments with PubChem data for validation .

- IR Spectroscopy : Confirm cyano stretch (~2220 cm⁻¹) and methoxy C-O bond (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₁₃H₁₀N₂O: 210.0793).

Q. What safety protocols are essential when handling this compound?

- Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact due to potential cyanide release during decomposition. For spills, neutralize with 10% NaOH and absorb with inert material. Store in airtight containers away from heat .

- Emergency Measures : In case of fire, use CO₂ or alcohol-resistant foam. Monitor for HCN release with gas detectors .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields of this compound be resolved?

- Methodology : Conduct Design of Experiments (DoE) to isolate variables (e.g., catalyst type, solvent polarity). Compare yields under identical conditions (e.g., PdCl₂ vs. Pd(PPh₃)₄). Validate reproducibility across ≥3 independent trials. Use EPA DSSTox data to benchmark purity thresholds .

- Case Study : A 15% yield discrepancy was resolved by optimizing ligand-free Pd/C in ethanol/water (yield increased from 45% to 62%) .

Q. What analytical strategies effectively identify trace impurities in this compound?

- Methodology :

- HPLC-DAD : Use C18 columns (acetonitrile/water gradient) to separate impurities. Match retention times and UV spectra (e.g., λmax ~254 nm for aromatic systems) with reference standards .

- LC-MS/MS : Detect low-abundance byproducts (e.g., de-methoxylated derivatives) via fragmentation patterns.

Q. How can structure-activity relationship (SAR) studies improve the pharmacokinetics of this compound derivatives?

- Methodology :

- Analog Design : Introduce substituents (e.g., hydroxyl, fluoro) to enhance solubility or metabolic stability. For example, 4-[(E)-2-(3-methoxyphenyl)ethenyl]phenol showed improved bioavailability in murine models .

- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., kinases) .

Q. What methodologies assess the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via:

- Thermogravimetric Analysis (TGA) : Detect mass loss due to volatilization.

- XRD : Check crystallinity changes.

- Forced Degradation : Expose to UV light (ICH Q1B) and acidic/alkaline conditions to identify breakdown pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.